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Introduction

Histone proteins are the fundamental building blocks of chromatin, the condensed form of DNA
within the eukaryotic nucleus. The N-terminal tails of these proteins are subject to a wide array
of post-translational modifications (PTMs), which play a critical role in regulating chromatin
structure and function. While much attention has been focused on the modifications of histones
H3 and H4, the N-terminus of histone H2B is emerging as a crucial hub for epigenetic
signaling. These modifications, including acetylation, phosphorylation, methylation, and
ubiquitination, act as a dynamic "histone code" that influences essential cellular processes
such as transcription, DNA repair, and apoptosis. Understanding the intricacies of H2B N-
terminal PTMs is paramount for deciphering the complexities of gene regulation and for the
development of novel therapeutic strategies targeting epigenetic dysregulation in disease.

This technical guide provides a comprehensive overview of the major PTMs occurring on the
N-terminal tail of histone H2B. It summarizes key quantitative data, details relevant
experimental protocols, and visualizes the associated signaling pathways and workflows to
serve as an in-depth resource for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of H2B N-
terminal PTMs
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Mass spectrometry-based proteomics has been instrumental in identifying and quantifying the
diverse PTMs on the H2B N-terminus. The following tables summarize the known modification
sites and their relative abundance or stoichiometry, providing a quantitative landscape of these
crucial epigenetic marks.

o o Relative
Modification Modification .
Abundance Species Reference

Site Type
yp (%)

Varies by cell
K5 Acetylation type and Human [1]

condition

Varies by cell
K12 Acetylation type and Human [1]

condition

Varies by cell
K15 Acetylation type and Human [1]

condition

Varies by cell
K20 Acetylation type and Human [1][2]

condition

Table 1: Acetylation of the Histone H2B N-terminus. The relative abundance of acetylation at
these sites is dynamic and can be influenced by cellular state and external stimuli. H2BK20ac,
in particular, has been identified as a distinctive signature of cell-state-specific enhancers and
promoters.[3]
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Modificatio Modificatio Stoichiomet Cellular

. Species Reference
n Site n Type ry (%) Context
Increases
Phosphorylati  significantly ) Human,
S14 ) Apoptosis [4]
on during Mouse
apoptosis
Transiently
Phosphorylati  peaks at o
S6 Mitosis Vertebrates [5]
on centromeres

during mitosis

Table 2: Phosphorylation of the Histone H2B N-terminus. The stoichiometry of phosphorylation

events is often tightly regulated and linked to specific cellular processes. H2BS14ph is a well-

established marker of apoptosis.[4]

. . Relative
Modification Modification ]
. Abundance Species Reference
Site Type
(%)
) Abundant in ]
Mono-/Di- ] ) Drosophila
Prol ) adult flies, low in [6]
methylation melanogaster
embryos
) ) >25.7% in yeast Saccharomyces
K37 Di-methylation o . [7]
protein isoforms cerevisiae

Table 3: Methylation of the Histone H2B N-terminus. Methylation of the H2B N-terminus is less

extensively characterized than acetylation and phosphorylation, but emerging evidence points

to its role in development and transcriptional repression.

Signaling Pathways

The deposition and removal of H2B N-terminal PTMs are orchestrated by specific enzymes,

often referred to as "writers" and "erasers," which are in turn regulated by upstream signaling

pathways.
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Acetylation Signaling Pathway

Histone acetyltransferases (HATS), such as p300/CBP, are the primary "writers" of H2B N-
terminal acetylation.[8][9] Their activity is regulated by various signaling pathways that
converge on these coactivators.
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H2B N-terminal acetylation signaling pathway.

Phosphorylation Signaling Pathway

H2B N-terminal phosphorylation is often triggered by specific cellular events like apoptosis or
mitosis. For instance, during apoptosis, caspase-3 cleaves and activates Mammalian Sterile
20-like kinase 1 (MST1), which then phosphorylates H2B at serine 14.[4]
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Experimental Protocols
Histone Acid Extraction for Mass Spectrometry

This protocol outlines the acid extraction of histones from cultured cells, a necessary first step
for subsequent mass spectrometry analysis.

Materials:
o Phosphate-buffered saline (PBS)

e Nuclear Isolation Buffer (NIB): 15 mM Tris-HCI pH 7.5, 60 mM KCI, 15 mM NaCl, 5 mM
MgClz, 1 mM CacClz, 250 mM sucrose, with freshly added protease inhibitors (e.g., PMSF,
aprotinin, leupeptin) and 0.2% NP-40 alternative.

e 0.2 M Sulfuric Acid (H2S0a4)
» Trichloroacetic acid (TCA)
» Acetone with 0.1% HCI

e Acetone

o Ultrapure water
Procedure:

Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS.

Nuclear Isolation: Resuspend the cell pellet in NIB and incubate on ice for 10 minutes to lyse
the cell membrane.

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.

Wash the nuclear pellet twice with NIB without NP-40 to remove residual detergent.
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Acid Extraction: Resuspend the nuclear pelletin 0.2 M H2SOa4 and incubate with gentle
rotation for 4 hours or overnight at 4°C.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the nuclear debris.

TCA Precipitation: Transfer the supernatant containing the acid-soluble histones to a new
tube and add TCA to a final concentration of 25%. Incubate on ice for 1-2 hours.

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.

Washes: Wash the histone pellet once with ice-cold acetone containing 0.1% HCI, followed
by two washes with ice-cold acetone. Air-dry the pellet.

Resuspension: Resuspend the histone pellet in ultrapure water. Determine the protein
concentration using a BCA assay.

In Vitro Histone Acetylation Assay using p300/CBP

This assay measures the activity of the histone acetyltransferases p300 or CBP on a histone
H2B substrate.[10]

Materials:

Recombinant active p300 or CBP

Recombinant Histone H2B

HAT Assay Buffer: 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT

Acetyl-CoA

SDS-PAGE loading buffer

Antibody specific for the acetylated H2B site of interest (e.g., anti-H2BK20ac)

Secondary antibody conjugated to HRP

Chemiluminescence detection reagents
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Procedure:
e Set up the reaction mixture in a microcentrifuge tube:
o HAT Assay Buffer
o Recombinant Histone H2B (1-2 pg)
o Recombinant p300/CBP (50-100 ng)
« Initiate the reaction by adding Acetyl-CoA to a final concentration of 50 uM.
 Incubate the reaction at 30°C for 30-60 minutes.

o Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for
5 minutes.

o Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

o Perform a western blot using the primary antibody against the specific H2B acetylation mark,
followed by the HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescence imager.

Mandatory Visualizations
Experimental Workflow for Histone PTM Analysis

The following diagram illustrates a typical bottom-up mass spectrometry workflow for the
identification and quantification of histone PTMs.[11][12][13]
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Workflow for histone PTM analysis by mass spectrometry.

Logical Relationship: Crosstalk between H2B
Ubiquitination and H3 Methylation

A well-established example of histone crosstalk involves the monoubiquitination of H2B
(H2Bub1), which is a prerequisite for the di- and tri-methylation of histone H3 at lysine 4
(H3K4me2/3) and lysine 79 (H3K79me2/3).
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Crosstalk between H2B ubiquitination and H3 methylation.

Conclusion

The N-terminus of histone H2B is a critical platform for a diverse array of post-translational
modifications that have profound effects on chromatin biology and gene expression. This guide
has provided a detailed overview of the key PTMs, their quantitative landscape, the signaling
pathways that govern them, and the experimental methodologies used to study them. As our
understanding of the "histone code" continues to expand, a deeper appreciation for the role of
H2B N-terminal modifications will undoubtedly uncover new avenues for therapeutic
intervention in a wide range of diseases, from cancer to neurodegenerative disorders. The
information and protocols presented here serve as a valuable resource for researchers
dedicated to unraveling the complexities of epigenetic regulation and harnessing this
knowledge for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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